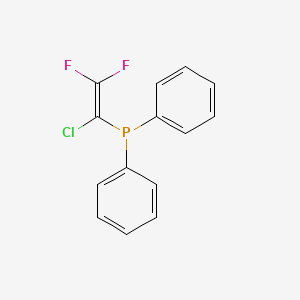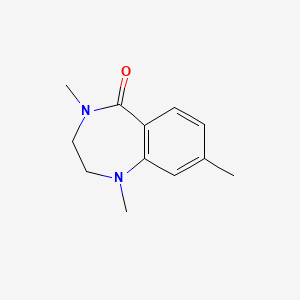![molecular formula C22H19BrO3 B14242879 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one CAS No. 344235-40-1](/img/structure/B14242879.png)
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one is an organic compound with a complex structure It consists of a phenyl ring substituted with two benzyloxy groups at the 2 and 5 positions, and a bromoethanone group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one typically involves multiple steps:
Starting Material: The synthesis begins with 2,5-dibenzyloxybenzene.
Formation of Ethanone: The final step involves the formation of the ethanone group, which can be achieved through various methods, including Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one undergoes several types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would yield a ketone.
Applications De Recherche Scientifique
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one involves its interaction with molecular targets through its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the benzyloxy groups can engage in various interactions with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2,5-Bis(benzyloxy)phenyl]ethanone: Similar structure but lacks the bromo group.
1-[3,5-Bis(benzyloxy)phenyl]ethanone: Similar structure with benzyloxy groups at different positions.
1-[2,4-Bis(benzyloxy)phenyl]ethanone: Another structural isomer with different substitution pattern.
Uniqueness
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one is unique due to the presence of the bromo group, which imparts distinct reactivity and potential applications compared to its analogs. The specific positioning of the benzyloxy groups also contributes to its unique chemical properties and interactions.
Propriétés
Numéro CAS |
344235-40-1 |
|---|---|
Formule moléculaire |
C22H19BrO3 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
1-[2,5-bis(phenylmethoxy)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C22H19BrO3/c23-14-21(24)20-13-19(25-15-17-7-3-1-4-8-17)11-12-22(20)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |
Clé InChI |
QUFXZTHZHCDKAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)

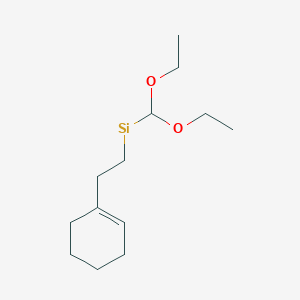
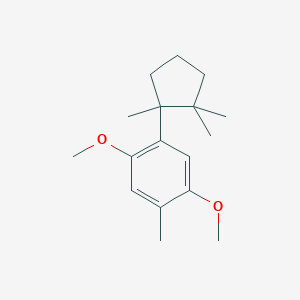
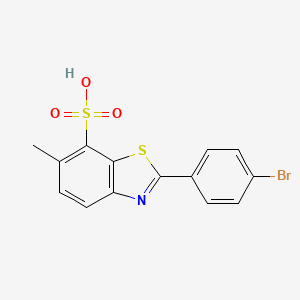
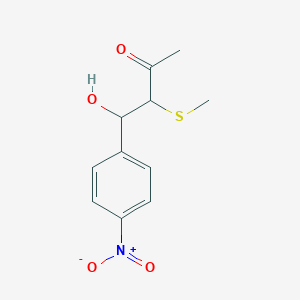
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
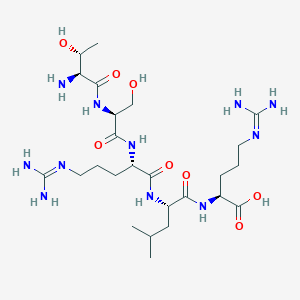
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
